molecular formula C11H13F3O B13458773 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol

2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol

Cat. No.: B13458773
M. Wt: 218.21 g/mol
InChI Key: HLXDRODEWZMOJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C11H13F3O It is a secondary alcohol characterized by the presence of a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol typically involves the nucleophilic addition of a Grignard reagent to a suitable precursor. One common method is the reaction of 2-(trifluoromethyl)benzaldehyde with isopropylmagnesium bromide under anhydrous conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: Reduction reactions can convert the compound back to its precursor aldehyde or further reduce it to a hydrocarbon.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.

Major Products Formed

    Oxidation: 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-one.

    Reduction: 2-(Trifluoromethyl)benzaldehyde or 2-(trifluoromethyl)phenylpropane.

    Substitution: 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-chloride or 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-bromide.

Scientific Research Applications

2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-1-(4-(trifluoromethyl)phenyl)propan-2-ol
  • 2-Methyl-1-(3-(trifluoromethyl)phenyl)propan-2-ol
  • 2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-1-ol

Uniqueness

2-Methyl-1-(2-(trifluoromethyl)phenyl)propan-2-ol is unique due to the position of the trifluoromethyl group on the phenyl ring, which influences its chemical reactivity and physical properties. The presence of the trifluoromethyl group also imparts increased stability and resistance to metabolic degradation, making it a valuable compound in various applications.

Properties

Molecular Formula

C11H13F3O

Molecular Weight

218.21 g/mol

IUPAC Name

2-methyl-1-[2-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C11H13F3O/c1-10(2,15)7-8-5-3-4-6-9(8)11(12,13)14/h3-6,15H,7H2,1-2H3

InChI Key

HLXDRODEWZMOJF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=CC=CC=C1C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.